molecular formula C19H25FN2O2 B2974493 N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide CAS No. 1421467-73-3

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide

Cat. No.: B2974493
CAS No.: 1421467-73-3
M. Wt: 332.419
InChI Key: BKYRGFICBNDWCQ-UHFFFAOYSA-N
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Description

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied for its potential therapeutic and toxic effects, as well as its role in drug development and environmental research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process involves the use of organoboron reagents, which are stable, readily prepared, and generally environmentally benign .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is a common method used in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling . The conditions for these reactions are typically mild and environmentally friendly .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki–Miyaura coupling reaction typically results in the formation of carbon–carbon bonds .

Scientific Research Applications

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.

    Biology: It is used in the study of biological processes and the development of new drugs.

    Medicine: It has potential therapeutic effects and is studied for its role in drug development.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide.

Uniqueness

N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]cyclobutanecarboxamide is unique due to its specific chemical structure and the potential therapeutic effects it exhibits.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxopiperidin-1-yl)propyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2O2/c20-16-8-3-5-14(11-16)12-17(22-10-2-1-9-18(22)23)13-21-19(24)15-6-4-7-15/h3,5,8,11,15,17H,1-2,4,6-7,9-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYRGFICBNDWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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